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azabicyclo[3.1.1]heptan-6-amine

Cat. No.: B1373082 Get Quote

An In-depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine: Structure,

Properties, and Applications in Drug Discovery

For the attention of researchers, scientists, and drug development professionals, this guide

provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine, a

pivotal building block in modern medicinal chemistry. This document delves into its chemical

structure, physicochemical properties, synthesis, and its strategic application in the design of

novel therapeutics.

Introduction: A Novel Scaffold for Drug Design
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine has emerged as a significant scaffold in drug

discovery, primarily owing to its rigid bicyclic structure that serves as a conformationally

restricted analog of piperidine. The piperidine motif is a ubiquitous feature in a vast number of

approved drugs.[1] By locking the flexible piperidine ring into a bicyclic system, medicinal

chemists can fine-tune the spatial arrangement of functional groups, potentially leading to

enhanced binding affinity, selectivity, and improved pharmacokinetic profiles of drug

candidates.

The core 3-azabicyclo[3.1.1]heptane structure is also recognized as a bioisosteric replacement

for the pyridine ring. This strategy of replacing aromatic rings with saturated, three-dimensional

scaffolds is a key trend in modern drug design, often referred to as "escaping from flatland."

Such modifications can lead to significant improvements in physicochemical properties like
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solubility and metabolic stability, which are critical for the successful development of new drugs.

[2]

Molecular Structure and Physicochemical
Properties
The structure of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is characterized by a

bicyclo[3.1.1]heptane core, with a nitrogen atom at position 3, which is substituted with a

benzyl group, and an amine group at position 6. The presence of stereocenters in the molecule

allows for the existence of different stereoisomers, such as the exo and endo forms, which can

have distinct biological activities.[3][4]

Property Value Source

CAS Number 1245794-60-8 N/A

Molecular Formula C13H18N2 [3]

Molecular Weight 202.30 g/mol N/A

Predicted XlogP 1.4 [5]

Predicted Hydrogen Bond

Donors
1 [6]

Predicted Hydrogen Bond

Acceptors
2 [6]

Predicted Rotatable Bond

Count
2 [6]

Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-
amine
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is typically achieved through a

multi-step process starting from the corresponding ketone, 3-Benzyl-3-azabicyclo[3.1.1]heptan-

6-one. The overall synthetic pathway is a robust and scalable process, making this scaffold

readily accessible for research and development.[2][6]
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Step 1: Synthesis of the Ketone Precursor

Step 2: Conversion to the Amine

Cyclobutanone

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one[1] TMSCl, Acetonitrile, 40°C
[2] Acidic Hydrolysis

N,N-bis(methoxymethyl)benzylamine

3-Benzyl-3-azabicyclo
[3.1.1]heptan-6-one

3-Benzyl-3-azabicyclo
[3.1.1]heptan-6-one oxime

NH2OH·HCl, H2O
3-Benzyl-3-azabicyclo
[3.1.1]heptan-6-amine

Raney Nickel, H2

Click to download full resolution via product page

Caption: Synthetic pathway for 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine.

Experimental Protocol: Synthesis of 3-Benzyl-3-
azabicyclo[3.1.1]heptan-6-one
The synthesis of the ketone precursor is a well-established two-step process that can be

performed on a multigram scale.[7][8]

Step 1: Formation of the Bicyclic Ketal

To a solution of cyclobutanone in acetonitrile, add N,N-bis(methoxymethyl)benzylamine and

chlorotrimethylsilane.

The reaction mixture is stirred at 40°C for several hours.

Upon completion, the reaction is quenched, and the intermediate ketal is extracted.

Step 2: Hydrolysis to the Ketone
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The crude ketal is dissolved in a suitable solvent and treated with an acid, such as

trifluoroacetic acid, followed by hydrochloric acid.[8]

This hydrolysis step efficiently converts the ketal to the desired 3-Benzyl-3-

azabicyclo[3.1.1]heptan-6-one.

The final product can be purified by crystallization or column chromatography.

Experimental Protocol: Synthesis of 3-Benzyl-3-
azabicyclo[3.1.1]heptan-6-amine
The conversion of the ketone to the amine proceeds via a two-step sequence involving the

formation of an oxime intermediate followed by its reduction.[1]

Step 1: Oximation of the Ketone

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is reacted with hydroxylamine hydrochloride in an

aqueous solution.

The reaction is typically stirred at room temperature until completion, yielding the

corresponding oxime in high yield.[1]

Step 2: Reduction of the Oxime to the Amine

The oxime is dissolved in a suitable solvent, such as methanol or ethanol.

A reducing agent, such as Raney nickel, is added, and the mixture is hydrogenated under a

hydrogen atmosphere.[1]

Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed

under reduced pressure to yield 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine.

The final product can be purified by column chromatography to afford a mixture of

stereoisomers, which can often be separated if required.[1]

Spectroscopic Characterization
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While a comprehensive set of publicly available spectra for 3-Benzyl-3-
azabicyclo[3.1.1]heptan-6-amine is limited, the characterization of its ketone precursor and

related derivatives is well-documented.[7][9] For the amine, the following spectroscopic

signatures would be expected:

¹H NMR: The spectrum would show characteristic signals for the benzyl group (aromatic

protons and the benzylic CH₂) and the protons of the bicyclic core. The chemical shifts and

coupling constants of the bicyclic protons would be indicative of the stereochemistry (exo vs.

endo).

¹³C NMR: The spectrum would display the expected number of carbon signals corresponding

to the benzyl group and the bicyclic scaffold.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding

to the molecular weight of the compound.

Researchers are advised to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR,

and MS) to confirm the identity and purity of the synthesized compound.

Applications in Drug Discovery
The rigid 3-azabicyclo[3.1.1]heptane scaffold offers several advantages in drug design, making

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine a valuable building block for the synthesis of

novel therapeutic agents.

Conformationally Restricted Piperidine Analogs
As a conformationally restricted analog of 4-aminopiperidine, this scaffold can be used to

synthesize compounds with improved pharmacological properties. By pre-organizing the

substituents in a defined spatial orientation, it is possible to enhance the binding affinity and

selectivity for a specific biological target. This has been explored in the development of ligands

for various receptors and enzymes in the central nervous system.[8]

Bioisosteric Replacement for Aromatic Rings
The 3-azabicyclo[3.1.1]heptane core can serve as a saturated bioisostere of a 3,5-disubstituted

pyridine ring. This substitution can lead to a significant improvement in the physicochemical
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properties of a drug candidate, such as increased solubility and metabolic stability, while

maintaining or even improving its biological activity.[2]

Caption: Bioisosteric relationship between a pyridine ring and the 3-azabicyclo[3.1.1]heptane

core.

Potential Therapeutic Areas
Derivatives of the 3-azabicyclo[3.1.1]heptane scaffold have shown promise in a variety of

therapeutic areas, including:

Neurological and Psychiatric Disorders: The rigid nature of the scaffold makes it suitable for

targeting receptors and enzymes in the central nervous system, with potential applications in

treating depression, anxiety, and other neurological conditions.[8]

Analgesia: Certain derivatives of the related 3,6-diazabicyclo[3.1.1]heptane scaffold have

demonstrated potent analgesic activity.[10]

Anticancer Agents: The core has been incorporated into analogs of known anticancer drugs,

such as thalidomide, for the development of novel proteolysis-targeting chimeras

(PROTACs).[2]

Conclusion
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine is a versatile and valuable building block for

drug discovery and development. Its unique structural features as a conformationally restricted

piperidine analog and a saturated bioisostere for aromatic rings provide medicinal chemists

with a powerful tool to design novel therapeutic agents with improved pharmacological and

physicochemical properties. The scalable synthesis of this scaffold further enhances its

accessibility for a wide range of research and development applications. As the drive to explore

novel chemical space continues, the importance of such three-dimensional scaffolds in the

design of next-generation therapeutics is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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